Lipophilicity (XLogP3) Differentiation vs. N,N-Dimethyl Analog
N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide exhibits a calculated XLogP3-AA of 1.3 [1], representing a substantial increase in lipophilicity compared to the N,N-dimethyl analog (predicted XLogP3 ≈ 0.7 for the free base based on fragment-based calculation ). This difference of approximately 0.6 log units can significantly influence passive membrane permeability and distribution into lipophilic compartments such as the central nervous system.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 (XLogP3-AA, computed) |
| Comparator Or Baseline | N,N-Dimethyl-4-piperazin-1-yl-benzenesulfonamide: ~0.7 (estimated from fragment contributions, free base) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); comparator value estimated by ChemDraw fragment method due to absence of direct experimental measurement. |
Why This Matters
Higher lipophilicity can enhance CNS penetration potential but may also reduce aqueous solubility; this trade-off is critical for selecting the appropriate analog for pharmacology or in vitro assay development.
- [1] PubChem. N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide. Compound Summary CID 7148484. https://pubchem.ncbi.nlm.nih.gov/compound/886504-23-0 (accessed 2026-04-25). View Source
